Diacetoxyscirpenol
Description
Properties
IUPAC Name |
[(1S,2R,7R,9R,10R,11S,12R)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGQEEXBDZWUJY-ZLJUKNTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | Diacetoxyscirpenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4704 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Solid, Crystals from /ethyl acetate/ | |
CAS No. |
2270-40-8 | |
| Record name | Diacetoxyscirpenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12,13-epoxytrichothec-9-ene-3α,4β,15-triol 4,15-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETOXYSCIRPENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161-162 °C | |
| Details | Lewis, R.J. Sax's Dangerous Properties of Industrial Materials. 10th ed. Volumes 1-3 New York, NY: John Wiley & Sons Inc., 1999., p. V2: 261 | |
| Record name | DIACETOXYSCIRPENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7244 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetoxyscirpenol can be synthesized through various chemical routes. One common method involves the use of Fusarium species to produce the compound naturally. The fungi are cultured under specific conditions to maximize the yield of this compound. The compound can then be extracted and purified using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation of Fusarium species. The fermentation process is optimized to enhance the production of the mycotoxin. After fermentation, the compound is extracted using solvent extraction methods and further purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Diacetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and toxicities .
Scientific Research Applications
Agricultural Applications
1.1 Biocontrol Agent Against Striga hermonthica
DAS has been identified as a promising biocontrol agent for managing Striga hermonthica, a parasitic weed that significantly affects cereal crops. Research indicates that DAS effectively inhibits the germination of S. hermonthica seeds at low concentrations (≤ 20 µM) without adversely affecting non-target soil organisms. This selective herbicidal action presents DAS as a viable alternative to synthetic herbicides, potentially reducing the reliance on chemical weed management strategies .
1.2 Mycotoxin Contamination in Crops
DAS contamination in crops, particularly cereals, poses significant risks to food safety and animal health. Studies have shown that DAS can contaminate grains, leading to alimentary toxicosis characterized by emetic responses in animals . Understanding the prevalence of DAS in food products is crucial for risk assessment and management in agricultural practices.
Medical and Toxicological Research
2.1 Immunotoxicity Studies
DAS has been investigated for its immunotoxic effects. In experimental models involving mice, DAS administration demonstrated a biphasic effect on immune response depending on timing relative to bacterial infection or antigenic stimulation. When administered post-infection, DAS increased mortality rates and reduced antibody responses significantly . This finding highlights the potential implications of DAS exposure in immunocompromised individuals or during infectious diseases.
2.2 Emetic Response Mechanisms
Research has elucidated the mechanisms behind DAS-induced emesis (vomiting). The mycotoxin triggers an emetic response mediated by neurotransmitters such as peptide YY (PYY) and serotonin (5-HT). Studies have shown that blocking specific receptors can mitigate the emetic effects of DAS, suggesting potential therapeutic targets for managing mycotoxin-induced nausea .
Analytical Methods for Detection
3.1 Development of Detection Methods
Advancements in analytical chemistry have led to improved methods for detecting DAS and its modified forms in food products. A recent study developed a simultaneous quantification method utilizing high-performance liquid chromatography (HPLC), allowing for accurate monitoring of DAS levels in retail foods . This is essential for ensuring food safety and compliance with regulatory standards.
Case Studies and Research Findings
Mechanism of Action
Diacetoxyscirpenol exerts its effects through several mechanisms:
Inhibition of Protein Synthesis: It inhibits the synthesis of proteins by interfering with the function of ribosomes.
Induction of Apoptosis: The compound induces apoptosis in cells by activating caspase-8 and interrupting cell cycle progression.
Interference with Hypoxia-Inducible Factor 1 Alpha: It inhibits the synthesis and dimerization of hypoxia-inducible factor 1 alpha, reducing the expression of genes involved in tumor growth and angiogenesis
Comparison with Similar Compounds
Structural Classification and Key Differences
Trichothecenes are divided into four types (A–D) based on functional groups. DAS belongs to type A, which includes T-2 toxin, HT-2 toxin, and neosolaniol. Type B trichothecenes (e.g., deoxynivalenol (DON), nivalenol (NIV)) lack an esterified side chain at C-8 and have a keto group at C-8 .
Table 1: Structural and Functional Comparison of DAS with Major Trichothecenes
Relative Toxicity and Potency
- Protein Synthesis Inhibition : DAS is ~100× more potent than its derivative DAS-M1 (0.01 μM vs. 2 μM required for 64–68% luciferase activity reduction) .
- Immunosuppression: DAS and T-2 toxin comparably suppress antibody synthesis and delay skin graft rejection, but T-2 exhibits stronger dermatotoxicity .
- Acute Toxicity: In swine, DAS causes severe gastrointestinal lesions and bone marrow necrosis at LD₅₀ doses (0.3–0.4 mg/kg intravenously) . Comparatively, DON is less acutely toxic but induces chronic immunotoxicity at lower concentrations .
Table 2: Toxicity Metrics of Selected Trichothecenes
Analytical Detection and Regulatory Status
- Detection Methods : DAS is quantified using LC-MS/MS and SFC-MS , similar to other trichothecenes. T-2 and HT-2 are often analyzed via GC-MS after derivatization .
Biological Activity
Diacetoxyscirpenol (DAS), a type A trichothecene mycotoxin produced predominantly by Fusarium species, exhibits significant biological activity with implications for both human and animal health. This article synthesizes current research findings on the biological effects of DAS, including its immunosuppressive properties, cytotoxicity, emetic effects, and developmental toxicity.
Overview of this compound
DAS is chemically characterized as 3-hydroxy-4,15-diacetoxy-12,13-epoxytrichothec-9-ene. It is often found in contaminated cereal grains and is associated with various health risks due to its potent biological activities.
1. Cytotoxicity and Apoptosis:
DAS has been shown to induce apoptosis in various cell types through several mechanisms:
- Activation of caspases 3, 8, and 9.
- Degradation of poly(ADP-ribose) polymerase (PARP).
- Release of mitochondrial cytochrome c.
- Downregulation of anti-apoptotic proteins such as Bcl-2, cdk4, and cyclin B1 .
2. Immunosuppressive Effects:
DAS exhibits significant immunosuppressive properties:
- Inhibits the function of phagocytic cells like macrophages.
- Decreases the generation of superoxide anions and alters lysozyme activity .
- Alters antibody responses when administered before or after bacterial infections .
Emetic Effects
DAS is known to induce emesis (vomiting) in animal models. Research has demonstrated that:
- The emetic response is mediated by neurotransmitters such as peptide YY (PYY) and serotonin (5-HT).
- Administration routes (intraperitoneal vs. oral) influence the intensity of emesis .
Table 1: Emetic Response to DAS
| Administration Route | Emetic Episodes (Mean ± SEM) | Significance (p-value) |
|---|---|---|
| Intraperitoneal | Higher than control | < 0.05 |
| Oral | Moderate compared to IP | < 0.05 |
Developmental Toxicity
Studies have highlighted the teratogenic potential of DAS:
- In pregnant mice, DAS exposure resulted in a dose-dependent increase in fetal malformations and reduced body weight.
- Notable findings include a 100% reabsorption rate at doses of 6.0 mg/kg, with significant anomalies observed at lower doses as well .
Table 2: Teratogenic Effects of DAS in Mice
| Dose (mg/kg) | Reabsorption Rate (%) | Fetal Malformations Observed |
|---|---|---|
| 6.0 | 100 | Severe |
| 3.0 | 90-99 | Moderate |
| 2.0 | 26-51 | Minor |
| 1.5 | 7-34 | Rare |
| 1.0 | 7 | None |
Toxicokinetics
The absorption and metabolism of DAS vary across species:
Q & A
Q. Methodological solutions :
- Normalize cytotoxicity assays (e.g., MTT) to β-actin or β-tubulin levels to account for cell density variations .
- Use isogenic cell pairs (e.g., wild-type vs. HIF-1α knockout) to isolate HIF-specific effects .
Advanced: What statistical approaches are critical for analyzing dose-response relationships in DAS studies?
Answer:
- Nonlinear regression models (e.g., log[DAS] vs. response) calculate IC₅₀ values using software like ED50plus .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) compare multiple treatment groups, ensuring p < 0.05 significance .
- Error propagation analysis accounts for technical replicates in assays like qPCR or ELISA, where standard deviations from triplicate runs are pooled .
Basic: What controls are essential in DAS-related hypoxia experiments?
Answer:
- Normoxic controls : Cells cultured at 20% O₂ to establish baseline HIF-1α levels .
- Hypoxia mimetics : DMOG (HIF prolyl hydroxylase inhibitor) validates hypoxia response pathways .
- Translational controls : Co-transfection with TK promoter-driven luciferase (lacking 5'UTR) distinguishes general vs. HIF-specific translation effects .
Advanced: How can researchers address challenges in isolating DAS from complex biological mixtures?
Answer:
- Fractionation protocols : Use silica gel chromatography with stepwise EtOAc gradients to purify DAS from marine bacterial extracts .
- Metabolomic profiling : Combine HRMS with post-acquisition data mining to distinguish DAS from co-eluting trichothecenes .
- NMR validation : Confirm DAS identity via [α]D, LR-EI-MS, and DEPT spectra .
Basic: What are the ethical and technical considerations for in vivo DAS studies?
Answer:
- Animal welfare : Monitor tumor volume limits (e.g., ≤1,500 mm³ in mice) and use analgesia during tumor implantation .
- Dosing consistency : Administer DAS via intraperitoneal injection to ensure bioavailability, with vehicle controls (e.g., PBS) to rule out solvent toxicity .
Advanced: What gaps exist in understanding DAS’s off-target effects on non-HIF pathways?
Answer:
- Immune modulation : DAS suppresses splenic lymphocyte activity in mice, but its impact on tumor-associated macrophages remains unstudied .
- Metabolic crosstalk : DAS may interfere with mTOR or MAPK pathways, requiring phosphoproteomic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
